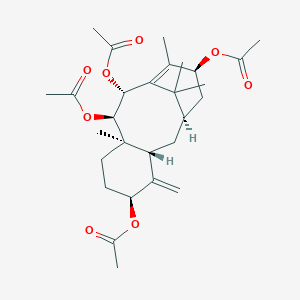
Taxusin
Overview
Description
Taxusin is a taxane isolate derived from Taxus wallichiana . It can be used to synthesize taxadiene-diol and -triol derivatives via deoxygenation . The molecular formula of Taxusin is C28H40O8 .
Molecular Structure Analysis
The molecular structure of Taxusin is intricate with highly oxidized, bridged rings . The molecular formula of Taxusin is C28H40O8, and it has an average mass of 504.612 Da .Chemical Reactions Analysis
Taxusin can be used to synthesize taxadiene-diol and -triol derivatives via deoxygenation . The chemical reactions involved in the synthesis of Taxusin are complex and require the identification of key enzymes missing in the Taxusin biosynthetic pathway .Physical And Chemical Properties Analysis
Taxusin has a density of 1.2±0.1 g/cm3, a boiling point of 537.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 131.9±0.4 cm3 and a polar surface area of 105 Å2 .Scientific Research Applications
Taxus as a Source for Anticancer Drugs : Taxus is known for being the botanical source of the anticancer drug Taxol (paclitaxel), with omics technologies playing a significant role in medical research involving taxane compounds, including Taxusin derivatives (Hao, Gu, & Xiao, 2015). This research emphasizes the importance of Taxus in cancer drug development.
Drug Development and Pharmacokinetics : Studies on the metabolism and pharmacokinetics of Taxus natural products can lead to the development of new drugs with improved ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles (Hao, Ge, Wang, & Yang, 2018).
Therapeutic Applications : Extracts from the Himalayan yew (Taxus wallichiana Zucc.) display anticonvulsant, analgesic, and antipyretic activities, providing scientific support for its traditional use in treating conditions like epilepsy, fever, and acute pain (Nisar et al., 2008).
Diverse Biological Activities of Taxus Flavonoids : Taxus flavonoids exhibit a wide range of biological activities, including antibacterial, antiaging, anti-Alzheimer's, antidiabetic, anticancer, antidepressant, antileishmaniasis, anti-inflammatory, antinociceptive, and antiallergic properties (Wei, Li, & Wang, 2023).
Microtubule Assembly and Cell Division Inhibition : Taxol promotes microtubule assembly in vitro and inhibits cell division in HeLa cells, showing its mechanism of action in cancer treatment (Schiff, Fant, & Horwitz, 1979).
Radiosensitizing Effects of Taxol : Taxol functions as a cell-cycle selective radiosensitizer, enhancing cell killing when combined with ionizing radiation, particularly in cancer therapy (Tishler, Schiff, Geard, & Hall, 1992).
Taxusin Derivatives in Antitumor Efficacy : Taxol, a derivative of taxusin, has demonstrated antitumor efficacy in patients with refractory ovarian, breast, and lung cancers by stabilizing microtubule assembly and inhibiting cell division (Paquette et al., 1998).
Anti-inflammatory and Antinociceptive Activities : Taxoids and lignan derivatives from Taxus baccata L. heartwood exhibit anti-inflammatory and antinociceptive (pain-relieving) activities (Kuepeli, Erdemoglu, Yeşilada, & Şener, 2003).
Taxol Biosynthesis and Genetic Studies : Research on the molecular genetics and biosynthesis of Taxol provides insights into biotechnological applications and the production of taxane-based drugs (Jennewein & Croteau, 2001).
Future Directions
The future directions for Taxusin research could involve improving the efficiency of its synthesis, exploring its potential uses, and investigating its mechanism of action. The development of synthetic biology strategies for the microbial biosynthesis of plant natural products like Taxusin could be a promising approach .
properties
IUPAC Name |
[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSIVQEPKBFTJ-HUWILPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941377 | |
| Record name | Taxusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxusin | |
CAS RN |
19605-80-2 | |
| Record name | 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19605-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taxusin, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)




